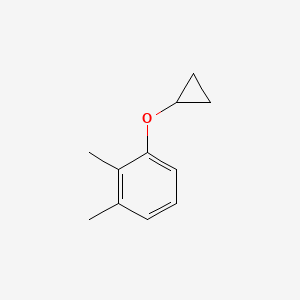
1-Cyclopropoxy-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2,3-dimethylbenzene typically involves the introduction of the cyclopropoxy group onto a dimethylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where a cyclopropyl halide reacts with 2,3-dimethylphenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropoxy group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones or hydroxy derivatives.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Applications De Recherche Scientifique
1-Cyclopropoxy-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-2,3-dimethylbenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1-Methoxy-2,3-dimethylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,3-dimethylbenzene: Contains an ethoxy group, offering different steric and electronic properties.
1-Propoxy-2,3-dimethylbenzene: Features a propoxy group, leading to variations in reactivity and applications.
Uniqueness: 1-Cyclopropoxy-2,3-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics compared to other alkoxy-substituted benzene derivatives.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-4-3-5-11(9(8)2)12-10-6-7-10/h3-5,10H,6-7H2,1-2H3 |
Clé InChI |
PNCYXUXEKCPJBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















